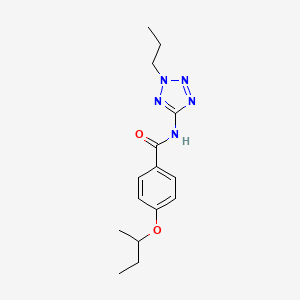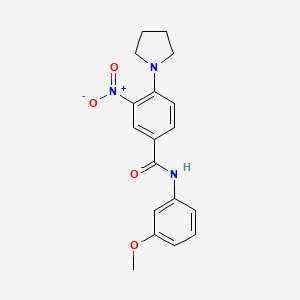
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Descripción general
Descripción
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB is a tetrazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is believed to exert its effects by modulating the activity of various receptors in the brain, including GABA-A receptors, NMDA receptors, and voltage-gated sodium channels. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation and oxidative stress, enhancing neuronal survival, and improving cognitive function. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several potential future directions, including further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of new derivatives with improved pharmacological properties. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide may also be used as a tool compound for studying the role of various receptors in the brain and for developing new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several potential applications in the treatment of various diseases and may also be used as a tool compound for studying the role of various receptors in the brain.
Aplicaciones Científicas De Investigación
4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective effects. 4-sec-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
4-butan-2-yloxy-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-10-20-18-15(17-19-20)16-14(21)12-6-8-13(9-7-12)22-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXIISUPJIQBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-fluorophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4071424.png)
![2-({3-[(4-chlorophenyl)thio]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4071432.png)

![6-amino-4-(3,4-diethoxy-5-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071441.png)
![N-benzyl-N-methyl-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4071457.png)
![3-chloro-4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4071461.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4071462.png)
![6-amino-4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071470.png)

![N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071483.png)
![N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071494.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4071503.png)
![2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071512.png)
![N-allyl-2-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071526.png)